6-(チオフェン-3-イル)ピリミジン-2,4(1H,3H)-ジオン

説明

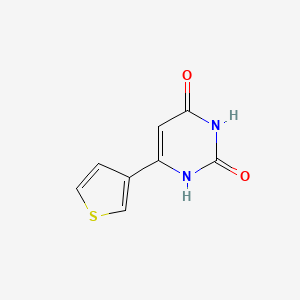

6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C8H6N2O2S and its molecular weight is 194.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗酸化および抗炎症作用

6-(チオフェン-3-イル)ピリミジン-2,4(1H,3H)-ジオンに存在するチオフェン部分は、さまざまな生物活性分子の多様な生物学的効率に寄与することが知られています。 研究によると、この化合物の誘導体は、α, α-ジフェニル-β-ピクリルヒドラジルラジカルのスカベンジングなどの強力な抗酸化活性と、in vitroおよびin vivoの両方で抗炎症特性を示すことが示されています 。これらの特性により、酸化ストレス関連疾患と炎症を標的とする新しい治療薬の開発におけるさらなる研究の候補となっています。

化学療法の可能性

この化合物の化学構造の一部であるカルコンは、抗菌、抗腫瘍、抗増殖効果など、さまざまな生物学的活性に関連付けられています 。ベンゼンに対する等電子体であるチオフェン環の存在は、この化合物の修飾により、化学療法の用途に有益な、延長された半減期などの向上した薬物動態特性につながる可能性を示唆しています。

抗けいれん作用

研究によると、チオフェン誘導体は抗けいれん作用を示す可能性があります。 6-(チオフェン-3-イル)ピリミジン-2,4(1H,3H)-ジオンの薬理学的特性は、新規抗けいれん薬の開発のために探求することができ、てんかんやその他の発作性障害に対する新しい治療法を提供する可能性があります .

抗がん研究

チエノピリミジン誘導体は、潜在的な抗がん剤として調査されてきました。 6-(チオフェン-3-イル)ピリミジン-2,4(1H,3H)-ジオンの構造的枠組みは、さまざまな癌細胞株と経路に対する阻害剤として作用する可能性のある新しい化合物を合成するための基礎を提供します。たとえば、癌治療の一般的な標的であるPI3K/Akt/mTOR経路などです .

複素環式化合物の合成

この化合物は、医薬品化学において重要なさまざまな複素環式化合物を合成するための前駆体として機能します。 6-(チオフェン-3-イル)ピリミジン-2,4(1H,3H)-ジオンを含む多成分反応は、潜在的な生物学的活性を有する多様な分子構造の生成につながり、薬物発見と開発のために利用可能な化合物のライブラリーを拡大します .

作用機序

Target of Action

The primary targets of 6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione are enzymes such as protein kinases (PKs) and topoisomerases . These enzymes play a crucial role in cell proliferation and differentiation, especially in cancer cells . Mutations in these enzymes can lead to oncogenesis .

Mode of Action

6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits the activity of protein kinases, which are involved in various cellular communication problems . By inhibiting these enzymes, the compound disrupts signal transduction pathways, which can lead to metastasis and drug resistance . It also inhibits other targets such as topoisomerases .

Result of Action

The inhibition of protein kinases and other enzymes by 6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione leads to a disruption in the normal functioning of cancer cells . This disruption can lead to a decrease in cell proliferation and differentiation, thereby exhibiting its anticancer effects .

生物活性

6-(Thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, focusing on its potential as an anticancer agent and antimicrobial properties, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione is characterized by a pyrimidine ring substituted with a thiophene moiety. Its molecular formula is , with a molecular weight of approximately 194.21 g/mol. The compound's structural features contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. Notably, it has been evaluated for its ability to inhibit the proliferation of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study focused on the compound's effect on non-small cell lung cancer (NSCLC) cells revealed that derivatives of 6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione exhibited significant inhibitory effects on cell growth. The most potent derivative showed an IC50 value of against d-Dopachrome tautomerase activity, which is crucial in cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, 6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione has shown promising antimicrobial activity.

Table 1: Antimicrobial Activity of Derivatives

| Compound | MIC (µg/mL) | MBC (µg/mL) | Pathogen Targeted |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Staphylococcus aureus |

| 5a | 0.30 | 0.35 | Escherichia coli |

| 10 | 0.25 | 0.30 | Candida albicans |

The derivatives were tested against various pathogens and exhibited bactericidal and fungicidal activities. Compound 7b was particularly effective with MIC values ranging from to $$0.25 , \mu g/mL) .

The biological activity of 6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione can be attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial DNA replication and folate metabolism respectively. The IC50 values for these activities ranged from to for DNA gyrase and to for DHFR inhibition .

特性

IUPAC Name |

6-thiophen-3-yl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-7-3-6(9-8(12)10-7)5-1-2-13-4-5/h1-4H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXPRBLNOAIKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。